

# Physical and chemical properties of 2,7-Dimethyl-1,8-naphthyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,7-Dimethyl-1,8-naphthyridine

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An In-Depth Technical Guide to the Physical and Chemical Properties of **2,7-Dimethyl-1,8-naphthyridine**

## Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine framework, a nitrogen-containing heterocyclic system, represents a "privileged scaffold" in medicinal chemistry and materials science.<sup>[1]</sup> Its rigid, planar structure and the strategic placement of nitrogen atoms make it an exceptional building block for designing molecules with specific biological targets and unique electronic properties.<sup>[2][3]</sup> Derivatives of 1,8-naphthyridine have demonstrated a vast spectrum of pharmacological activities, including roles as anticancer, antimicrobial, and antihypertensive agents.<sup>[4][5]</sup>

This guide focuses on a key derivative, **2,7-Dimethyl-1,8-naphthyridine**, providing an in-depth analysis of its molecular structure, synthesis, physicochemical properties, and reactivity. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this versatile compound.

## Molecular Structure and Synthesis

### Structural Characteristics

**2,7-Dimethyl-1,8-naphthyridine** (C<sub>10</sub>H<sub>10</sub>N<sub>2</sub>) is a bicyclic aromatic compound consisting of two fused pyridine rings with methyl groups at the C2 and C7 positions.<sup>[6]</sup> X-ray crystallography

studies reveal that the 1,8-naphthyridine ring system is nearly planar, with a dihedral angle of only  $0.42^\circ$  between the two pyridine rings.<sup>[2][5][7]</sup> This planarity is crucial for its ability to intercalate with DNA and participate in  $\pi$ -stacking interactions. In the solid state, the molecules form infinite chains through intermolecular C—H $\cdots$ N hydrogen bonds.<sup>[2][5]</sup>

Below is a diagram illustrating the molecular structure and atom numbering of **2,7-Dimethyl-1,8-naphthyridine**.

Molecular structure of **2,7-Dimethyl-1,8-naphthyridine**.

## Synthetic Protocol: The Friedländer Annulation

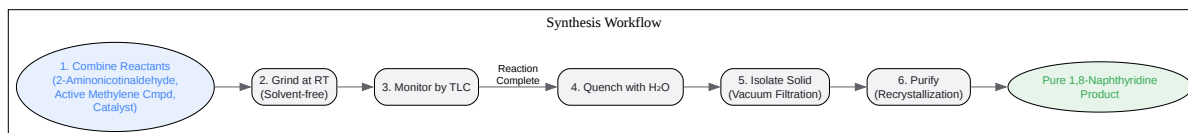
The synthesis of the 1,8-naphthyridine core is classically achieved via the Friedländer synthesis.<sup>[8]</sup> This reaction involves the acid- or base-catalyzed condensation of a 2-aminopyridine-3-aldehyde (or ketone) with a compound containing a reactive  $\alpha$ -methylene group, such as a ketone or ester, followed by cyclodehydration.<sup>[9][10]</sup> This method is highly valued for its efficiency and versatility in creating substituted naphthyridines.

### Experimental Protocol: Representative Friedländer Synthesis

This protocol describes a general, environmentally benign approach for synthesizing a 1,8-naphthyridine derivative, illustrating the core principles applicable to the synthesis of the title compound.

- **Reactant Preparation:** In a mortar, combine 2-aminonicotinaldehyde (1.0 eq), an active methylene compound (e.g., acetylacetone, 1.0 eq), and a catalyst such as  $\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$  (0.1 eq).<sup>[9]</sup>
  - **Causality Note:** Cerium(III) chloride is a mild Lewis acid catalyst that activates the carbonyl group of the aldehyde, facilitating the initial condensation step under solvent-free conditions, which aligns with green chemistry principles.<sup>[9]</sup>
- **Reaction Execution:** Grind the mixture thoroughly with a pestle at room temperature for the time required to complete the reaction (typically monitored by Thin-Layer Chromatography, TLC).<sup>[1]</sup>
- **Work-up and Isolation:** Upon completion, add cold water to the reaction mixture to precipitate the product.

- Purification: Collect the solid product by vacuum filtration and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,8-naphthyridine derivative.[1][9]



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General workflow for Friedländer synthesis of 1,8-naphthyridines.

## Physical and Spectroscopic Properties

The physicochemical properties of **2,7-Dimethyl-1,8-naphthyridine** are summarized below. While extensive experimental data for this specific derivative is scarce in publicly accessible literature, the table combines known data with computed properties from reliable databases.[6][11]

Property	Value / Description	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub>	[6]
Molecular Weight	158.20 g/mol	[6]
CAS Number	14903-78-7	[6]
Appearance	Solid. Crystallizes as colorless blocks from chloroform.	[2][5][12]
Melting Point	Data not available in cited literature.	
Solubility	Soluble in chloroform.	[2][5]
pKa (Computed)	2.3 (strongest basic)	[6]
Crystal System	Orthorhombic, Space Group Fdd2	[2]

## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of **2,7-Dimethyl-1,8-naphthyridine**.

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to be symmetric. Key signals would include a singlet for the two equivalent methyl groups (C2-CH<sub>3</sub> and C7-CH<sub>3</sub>) and distinct doublets for the aromatic protons at the C3/C6 and C4/C5 positions, reflecting their coupling.
- <sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum will also reflect the molecule's symmetry. Expected signals would include resonances for the methyl carbons, the four distinct aromatic CH carbons, and the three quaternary carbons (C2/C7, C4a/C8a).
- Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by C-H stretching vibrations from the aromatic rings and methyl groups (~2900-3100 cm<sup>-1</sup>), C=C and C=N stretching vibrations characteristic of the aromatic heterocyclic system (~1500-1600 cm<sup>-1</sup>), and C-H bending vibrations.

- **Mass Spectrometry (MS):** In electron ionization mass spectrometry (EI-MS), the compound will show a strong molecular ion peak  $[M]^+$  at  $m/z = 158$ .<sup>[6]</sup> A prominent fragment is often observed at  $m/z = 157$ , corresponding to the loss of a hydrogen atom ( $[M-H]^+$ ) to form a stable cation.<sup>[6]</sup>

## Chemical Properties and Reactivity

The reactivity of **2,7-Dimethyl-1,8-naphthyridine** is governed by the interplay between the electron-deficient pyridine rings and the activating methyl groups.

- **Basicity of Nitrogen Atoms:** The lone pairs on the nitrogen atoms (N1 and N8) impart basic properties, allowing the molecule to act as a ligand in coordination chemistry. Its geometry makes it an excellent binucleating ligand, capable of coordinating to two metal centers simultaneously.
- **Reactivity of Methyl Groups:** The methyl groups at the C2 and C7 positions are activated by the adjacent nitrogen atoms. They can undergo oxidation, for example, using selenium dioxide ( $\text{SeO}_2$ ) to form the corresponding 1,8-naphthyridine-2,7-dicarboxaldehydes.<sup>[13]</sup> These aldehydes are versatile synthons for further functionalization.
- **Electrophilic Aromatic Substitution:** The 1,8-naphthyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms. Reactions, if they occur, would likely be directed to the C4 and C5 positions.

## Applications in Research and Development

The unique structural and electronic features of **2,7-Dimethyl-1,8-naphthyridine** and its derivatives make them valuable in several high-impact research areas.

- **Drug Discovery and Medicinal Chemistry:** The 1,8-naphthyridine scaffold is a cornerstone of many therapeutic agents. Its derivatives are investigated for a wide range of activities, including anticancer, antiviral, and antimicrobial properties.<sup>[1][4]</sup> The planarity of the ring system allows it to function as a DNA intercalator, a mechanism central to some anticancer drugs.
- **Molecular Recognition and Supramolecular Chemistry:** The defined geometry and hydrogen-bonding capabilities of the naphthyridine core make it a key component in the design of

synthetic receptors for molecular recognition.[2][5]

- Materials Science: The rigid, aromatic structure gives rise to interesting electronic and photophysical properties, suggesting potential applications in the development of organic electronics and fluorescent probes.[1]

## Safety and Handling

As a laboratory chemical, **2,7-Dimethyl-1,8-naphthyridine** requires careful handling.

- Hazard Classification: It is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12]
- Recommended Precautions:
  - Work in a well-ventilated fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
  - Avoid inhalation of dust and contact with skin and eyes.
  - Store in a cool, dry place under an inert atmosphere.[12]

## Conclusion

**2,7-Dimethyl-1,8-naphthyridine** is a fundamentally important heterocyclic compound with a rich chemical profile. Its planar structure, reactive methyl groups, and versatile coordination chemistry make it a valuable starting material and scaffold for applications ranging from the development of novel pharmaceuticals to the construction of advanced materials. A thorough understanding of its synthesis, properties, and reactivity is crucial for any scientist looking to leverage the potential of the 1,8-naphthyridine core in their research.

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- To cite this document: BenchChem. [Physical and chemical properties of 2,7-Dimethyl-1,8-naphthyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083737#physical-and-chemical-properties-of-2-7-dimethyl-1-8-naphthyridine]

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